(2,4-dichlorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
The compound “(2,4-dichlorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” features a piperazine ring core linked to a 2,4-dichlorophenyl group via a methanone bridge and a tetrazole moiety substituted with a 3-fluorophenyl group. The dichlorophenyl group contributes to lipophilicity and may influence receptor binding, while the 3-fluorophenyl substituent on the tetrazole introduces electronic effects that modulate molecular interactions.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-13-4-5-16(17(21)10-13)19(29)27-8-6-26(7-9-27)12-18-23-24-25-28(18)15-3-1-2-14(22)11-15/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHAQAUQYEXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2,4-dichlorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a dichlorophenyl moiety linked to a piperazine ring substituted with a tetrazole group. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Research indicates that compounds with similar structures often interact with various biological pathways, primarily through modulation of neurotransmitter systems and enzyme inhibition. The presence of the piperazine ring suggests potential activity at serotonin and dopamine receptors, while the tetrazole moiety may enhance metabolic stability and bioavailability.
Antitumor Activity
Several studies have evaluated the antitumor potential of similar piperazine derivatives. For instance, compounds featuring a dichlorophenyl group have shown significant cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the inhibition of cell proliferation and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis induction |
| Compound B | MCF-7 | 3.8 | Cell cycle arrest |
| Compound C | A549 | 4.5 | Caspase activation |
Neuropharmacological Effects
Piperazine derivatives have been investigated for their neuropharmacological properties. The compound's ability to modulate serotonin receptors may provide therapeutic benefits in treating anxiety and depression.
Case Studies
- Antitumor Efficacy : In a study involving various cell lines, the compound demonstrated an IC50 value comparable to established chemotherapeutics. It was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Neuropharmacology : Another study focused on the compound's effects on neurotransmitter systems, revealing significant anxiolytic effects in animal models. The results suggested that the compound might serve as a candidate for treating anxiety disorders .
- In Vivo Studies : Animal studies showed that administration of the compound led to significant tumor reduction in xenograft models, supporting its antitumor potential .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine and tetrazole rings significantly influence biological activity. For example:
- Dichlorophenyl Substitution : Enhances binding affinity to target receptors.
- Tetrazole Group : Improves metabolic stability and reduces toxicity.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related molecules with piperazine, tetrazole/triazole, and halogenated phenyl motifs. Key distinctions include:
Key Observations :
- Heterocycle Type: Tetrazole (target) vs. Tetrazoles are more polar and may enhance solubility .
- Substituent Positions : The 3-fluorophenyl group on the tetrazole (target) vs. para-fluorophenyl (e.g., ) alters steric and electronic interactions. Meta-substitution may reduce symmetry and influence binding .
- Linkage Chemistry: Methanone and methyl linkages (target) vs. sulfonyl/sulfanyl groups () impact molecular flexibility and metabolic stability.
Contrasts :
- uses sulfonyl linkages, while the target employs methanone bridges, requiring different protecting groups and catalysts .
- highlights triazole-thiol coupling, whereas tetrazole synthesis may demand harsher conditions (e.g., sodium azide/acid) .
Physicochemical Properties
Predicted properties based on structural analogs:
- Lipophilicity (LogP) : Higher for the target (due to dichlorophenyl) vs. difluorophenyl analogs (e.g., ).
- Solubility : Tetrazole improves aqueous solubility compared to sulfonyl-linked compounds (e.g., ).
- Similarity Coefficients : Tanimoto scores () would reflect lower similarity to triazole derivatives (e.g., ) due to heterocycle and substituent differences.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2,4-dichlorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?
- Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Core template assembly: Start with a 1,5-diarylpyrazole or tetrazole core (common in cannabinoid receptor ligands). For example, describes condensation reactions using substituted alcohols and aromatic aldehydes to build the core structure .
- Piperazine functionalization: Introduce the piperazine moiety via nucleophilic substitution or Mannich-type reactions. highlights the use of formaldehyde and substituted piperazines under anhydrous ethanol at room temperature to form piperazine-linked derivatives .
- Final coupling: Attach the 2,4-dichlorophenyl group via a methanone linkage using coupling agents like EDCI or DCC in dichloromethane .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer:
- X-ray crystallography: Resolve crystal packing and confirm stereochemistry (e.g., pyrazoline derivatives in , and 19 were characterized via single-crystal diffraction) .
- NMR spectroscopy: Use -, -, and -NMR to verify substituent positions and purity. and provide examples of fluorine and chlorine signal assignments in aromatic regions .
- Mass spectrometry: Confirm molecular weight and fragmentation patterns (e.g., high-resolution MS in ) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence biological activity and receptor binding?
- Methodological Answer:
- Fluorine impact: Fluorine at the 3-position of the phenyl ring (as in and ) enhances metabolic stability and lipophilicity. Compare binding affinity via radioligand assays (e.g., values for cannabinoid receptors in ) .
- Piperazine linker flexibility: Replace the piperazine with morpholine or thiomorpholine and assess conformational effects using molecular docking (e.g., ’s use of triazine-linked pyrazolines) .
Q. What in vitro assays are suitable for evaluating this compound’s activity in neurological or inflammatory pathways?
- Methodological Answer:
- Receptor profiling: Screen for CB1/CB2 receptor antagonism using cAMP accumulation assays (e.g., SR141716 analogs in ) .
- Enzyme inhibition: Test inhibitory effects on COX-2 or 5-LOX using fluorometric assays (e.g., pyrazolone derivatives in showed anti-inflammatory activity) .
- Cytotoxicity: Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule off-target toxicity .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer:
- Statistical modeling: Apply multivariate analysis (e.g., PCA or PLS) to datasets from and to identify dominant structural contributors .
- Free-energy perturbation (FEP): Use computational methods to quantify binding energy differences between substituents (e.g., trifluoromethyl vs. chlorine in ) .
- Crystallographic validation: Compare ligand-receptor co-crystal structures (e.g., ’s pyrazoline derivatives) to reconcile activity discrepancies .
Methodological Notes
- Synthetic optimization: recommends refluxing in ethanol for 12–24 hours to improve yields of tetrazole intermediates .
- Data reproducibility: Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are strictly controlled to minimize batch variability .
- Ethical compliance: Adhere to guidelines for handling fluorinated and chlorinated compounds (e.g., waste disposal protocols in and ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
